EN106

Covalent Ligand FEM1B Cysteine Targeting

EN106 is the first synthetic small-molecule ligand for FEM1B E3 ligase, expanding targeted protein degradation beyond CRBN/VHL systems. Its covalent engagement of cysteine 186 (IC50=2.2 μM) disrupts FNIP1 substrate recognition with exceptional selectivity—only 2 off-targets among 1,465 quantified cysteines. As a PROTAC warhead, EN106 achieves 94% BRD4 degradation (DC50=250 nM) and BCR-ABL degradation. The non-covalent analog NJH-2-082 confirms covalent mechanism dependence. Ideal for TPD toolbox expansion and reductive stress research. Order high-purity EN106 for your PROTAC design.

Molecular Formula C13H13ClN2O3
Molecular Weight 280.70 g/mol
CAS No. 757192-67-9
Cat. No. B7732123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN106
CAS757192-67-9
Molecular FormulaC13H13ClN2O3
Molecular Weight280.70 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)N(CCC#N)C(=O)CCl
InChIInChI=1S/C13H13ClN2O3/c14-9-13(17)16(5-1-4-15)10-2-3-11-12(8-10)19-7-6-18-11/h2-3,8H,1,5-7,9H2
InChIKeyGLDJSVHDOXCYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EN106 (CAS 757192-67-9) First-in-Class Covalent FEM1B E3 Ligase Recruiter for Targeted Protein Degradation


EN106 is a chloroacetamide-based small molecule (MW 280.71) that acts as a cysteine-reactive covalent ligand and recruiter for the CUL2 E3 ligase adaptor FEM1B [1]. It is the first synthetic small-molecule ligand identified for FEM1B, an E3 ligase that governs the cellular response to reductive stress [1]. By covalently modifying cysteine 186 (C186) of FEM1B, EN106 disrupts the recognition and degradation of the endogenous substrate FNIP1, and can be used to recruit FEM1B for heterobifunctional PROTAC-mediated degradation of neo-substrates such as BRD4 and BCR-ABL [1]. This mechanism distinguishes EN106 from non-covalent or reversible E3 ligase binders commonly used in targeted protein degradation (TPD) [1].

Why EN106 Cannot Be Substituted with Other FEM1B Ligands or General E3 Recruiters


EN106's covalent and site-specific mechanism of action at FEM1B C186 fundamentally differentiates it from non-covalent analogs [1] and other E3 ligase recruiters (e.g., CRBN, VHL) [1]. A non-reactive analog (NJH-2-082) fails to inhibit FEM1B-FNIP1 interactions, confirming covalent engagement is essential [1]. Additionally, proteome-wide profiling demonstrates high selectivity with minimal off-targets, contrasting with promiscuous cysteine-reactive probes [1]. This unique combination of covalent targeting, a defined binding site, and high selectivity means that simply substituting EN106 with another FEM1B ligand or a generic E3 recruiter would not replicate its distinct pharmacological profile or its utility in building FEM1B-based PROTACs [1]. The data below quantify this specific differentiation.

EN106 Quantitative Differentiation Evidence: Direct Comparative Data


Covalent FEM1B Engagement at C186 Is Essential for Activity, Not Replicated by Non-Covalent Analogs

EN106 inhibits FEM1B-FNIP1 degron interaction via covalent binding to C186. A non-reactive version (NJH-2-082) shows no inhibitory activity, confirming the absolute requirement for covalent warhead engagement [1]. This is a direct head-to-head comparison demonstrating mechanism-dependent potency.

Covalent Ligand FEM1B Cysteine Targeting TPD

FEM1B-Based PROTACs Enable Potent and Selective Degradation of BRD4

Linking EN106 to the BET bromodomain inhibitor JQ1 yields a series of FEM1B-based PROTACs. The lead compound, NJH-1-106, degrades BRD4 with a DC50 of 250 nM and achieves 94% maximal degradation [1]. Global proteomic profiling shows selective BRD4 degradation among 4,446 quantified proteins [1]. This performance is benchmarked against the parent EN106 ligand and demonstrates the utility of the covalent recruiter in a TPD context.

PROTAC BRD4 Degrader FEM1B Covalent Recruiter

EN106 Induces FNIP1 Stabilization and Reduces Mitochondrial Oxygen Consumption

By inhibiting CUL2-FEM1B-dependent ubiquitylation of FNIP1, EN106 treatment stabilizes FNIP1 protein levels, leading to a significant reduction in cellular mitochondrial oxygen consumption [1]. This functional consequence is directly tied to the compound's mechanism and is not observed with inactive analogs.

Reductive Stress FNIP1 Mitochondrial Function FEM1B

High Proteome-Wide Selectivity with Minimal Off-Targets

IsoTOP-ABPP profiling in cells identified only two off-target cysteines (C63 of HNRNPA3 and C127 of PRDX3) out of 1,465 quantified cysteines [1]. Pulldown proteomics with the NJH-2-030 probe showed FEM1B as a top hit with only four additional non-E3 ligase proteins detected [1]. This high selectivity is a key differentiator from many promiscuous cysteine-reactive probes.

Selectivity Proteomics Covalent Probe FEM1B

Superior Potency of Alkyne-Functionalized Derivative NJH-2-030 Compared to Parent EN106

The alkyne-functionalized derivative NJH-2-030 maintains covalent FEM1B engagement and shows improved potency compared to the parent EN106 [1]. NJH-2-030 inhibits FEM1B-FNIP1 degron interaction with an IC50 of 0.67 μM, while EN106 has an IC50 of 2.2 μM [1]. This head-to-head comparison provides a quantitative benchmark for structure-activity relationship (SAR) studies.

EN106 Derivative Covalent Probe FEM1B IC50

Recommended EN106 Application Scenarios Based on Validated Evidence


Development of FEM1B-Recruiting PROTACs for Targeted Protein Degradation

EN106 is a validated covalent recruiter for FEM1B, as demonstrated by the successful degradation of BRD4 (DC50 = 250 nM, 94% Dmax) and BCR-ABL in cellular models [1]. Use EN106 as the E3 ligase-binding warhead in PROTAC design to expand the TPD toolbox beyond CRBN and VHL [1]. The selectivity profile ensures minimal off-target degradation [1].

Investigating Reductive Stress and Mitochondrial Function

EN106 stabilizes the endogenous FEM1B substrate FNIP1, leading to reduced mitochondrial oxygen consumption [1]. This makes it a suitable tool for studying the role of the FEM1B-FNIP1 axis in reductive stress, mitochondrial activity, and related pathologies [1]. Use at 10 μM for 16 hours to observe functional effects in cell-based assays [1].

Chemical Biology Studies Requiring a Selective FEM1B Covalent Probe

With only 2 detectable off-target cysteines out of 1465 quantified, EN106 and its alkyne-functionalized derivative NJH-2-030 are highly selective probes for FEM1B [1]. NJH-2-030, with its improved potency (IC50 = 0.67 μM), can be used for target engagement studies via click chemistry, while EN106 is suitable for direct functional studies [1].

Benchmarking Novel FEM1B Ligands

EN106's well-characterized covalent mechanism, defined binding site (C186), and quantitative inhibition data (IC50 = 2.2 μM) make it an ideal reference compound for screening and characterizing new FEM1B ligands [1]. Its non-reactive analog (NJH-2-082) serves as a negative control for covalent mechanism studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for EN106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.